Dihexyl Malonate

Description

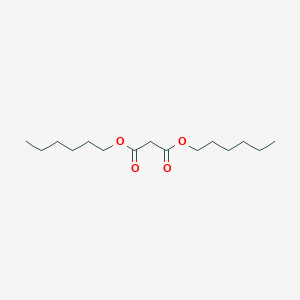

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dihexyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O4/c1-3-5-7-9-11-18-14(16)13-15(17)19-12-10-8-6-4-2/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXAJNXSULJYCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CC(=O)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431505 | |

| Record name | Dihexyl Malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431-37-4 | |

| Record name | Dihexyl malonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedioic acid, 1,3-dihexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihexyl Malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dihexyl Malonate (CAS No. 1431-37-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Dihexyl malonate is a specialty chemical with limited publicly available research data. This guide provides a comprehensive overview based on established principles of organic chemistry, data from homologous malonic acid esters, and general applications of this class of compounds. Predicted data and generalized protocols are clearly indicated.

Introduction

This compound, with the CAS number 1431-37-4, is the di-ester of malonic acid and hexanol. As a member of the dialkyl malonate family, it serves as a versatile building block in organic synthesis. Its chemical structure, featuring an active methylene group flanked by two ester functionalities, allows for a variety of chemical transformations. The two hexyl chains render the molecule significantly more lipophilic than its shorter-chain counterparts like diethyl or dimethyl malonate. This property can be leveraged in applications requiring enhanced solubility in nonpolar organic solvents or in the synthesis of molecules with long alkyl chains for specific biological interactions, such as membrane targeting.

This technical guide provides an in-depth summary of the known and predicted physicochemical properties, spectroscopic characteristics, synthesis protocols, and potential applications of this compound, with a focus on its relevance to pharmaceutical and chemical research.

Physicochemical Properties

The physicochemical properties of this compound are summarized in Table 1. The experimental data for this specific compound is limited, and therefore, some values are predicted based on data from homologous long-chain dialkyl malonates.

| Property | Value (Experimental/Predicted) | Reference/Method |

| Molecular Formula | C₁₅H₂₈O₄ | - |

| Molecular Weight | 272.38 g/mol | - |

| CAS Number | 1431-37-4 | - |

| Appearance | Colorless to pale yellow liquid (Predicted) | General |

| Boiling Point | 313.9 °C at 760 mmHg (Predicted) | ChemSrc[1] |

| Density | 0.962 g/cm³ (Predicted) | ChemSrc[1] |

| Refractive Index | 1.443 (Predicted) | ChemSrc[1] |

| Flash Point | 140.8 °C (Predicted) | ChemSrc[1] |

| LogP (Octanol/Water) | 3.62 (Predicted) | ChemSrc[1] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, acetone); Insoluble in water (Predicted) | General |

Spectroscopic Data (Predicted)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.1 - 4.2 | Triplet (t) | 4H | -O-CH₂ -CH₂- |

| ~3.3 - 3.4 | Singlet (s) | 2H | O=C-CH₂ -C=O |

| ~1.6 - 1.7 | Quintet (p) | 4H | -O-CH₂-CH₂ -CH₂- |

| ~1.2 - 1.4 | Multiplet (m) | 12H | -CH₂-CH₂ -CH₂ -CH₂ -CH₃ |

| ~0.8 - 0.9 | Triplet (t) | 6H | -CH₂-CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C =O |

| ~65 | -O-CH₂ - |

| ~42 | O=C-CH₂ -C=O |

| ~31 | -CH₂-CH₂ -CH₂-CH₂-CH₃ |

| ~28 | -O-CH₂-CH₂ -CH₂- |

| ~25 | -CH₂-CH₂ -CH₂-CH₃ |

| ~22 | -CH₂ -CH₃ |

| ~14 | -CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretch (alkane) |

| ~1750-1730 | Strong | C=O stretch (ester) |

| ~1465 | Medium | C-H bend (methylene) |

| ~1380 | Medium | C-H bend (methyl) |

| ~1250-1150 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS) (Predicted)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment (Fragmentation Pattern) |

| 272 | Low | [M]⁺ (Molecular ion) |

| 187 | Moderate | [M - C₆H₁₃]⁺ (Loss of a hexyl radical) |

| 171 | High | [M - OC₆H₁₃]⁺ (Loss of a hexyloxy radical) |

| 85 | Moderate | [C₆H₁₃]⁺ (Hexyl cation) |

| 57 | High | [C₄H₉]⁺ (Butyl cation, further fragmentation of the hexyl chain) |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general procedure for the synthesis of dialkyl malonates, which can be adapted for this compound.[1][2][3][4][5]

Materials:

-

Malonic acid (1 equivalent)

-

1-Hexanol (2.5 equivalents)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.05 equivalents)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add malonic acid, 1-hexanol, and toluene.

-

With stirring, slowly add the catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the reaction is complete (typically 4-8 hours).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation.

Malonic Ester Synthesis using this compound

This is a general protocol for the use of a dialkyl malonate in the synthesis of a substituted carboxylic acid.[6][7][8][9][10][11][12][13][14]

Materials:

-

This compound (1 equivalent)

-

Sodium ethoxide or another suitable base (1 equivalent)

-

Anhydrous ethanol or other appropriate solvent

-

Alkyl halide (R-X) (1 equivalent)

-

Aqueous NaOH or KOH solution

-

Aqueous HCl solution

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and heating mantle

Procedure:

-

Enolate Formation: In a three-neck flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add this compound dropwise at room temperature. Stir for 30-60 minutes to ensure complete formation of the enolate.

-

Alkylation: Add the alkyl halide dropwise to the enolate solution. The reaction may be exothermic. After the addition is complete, heat the mixture to reflux for 1-3 hours to drive the Sₙ2 reaction to completion.

-

Hydrolysis (Saponification): Cool the reaction mixture and add an aqueous solution of NaOH or KOH. Heat to reflux to hydrolyze the ester groups to carboxylates.

-

Acidification and Decarboxylation: Cool the mixture in an ice bath and carefully acidify with concentrated HCl. The resulting dicarboxylic acid is often unstable and will decarboxylate upon heating. Gently heat the acidified solution until the evolution of CO₂ ceases.

-

Extraction and Purification: Cool the reaction mixture and extract the desired carboxylic acid product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over an anhydrous salt, and remove the solvent under reduced pressure. The product can be further purified by chromatography or distillation.

Applications in Research and Drug Development

While specific applications for this compound are not well-documented, its properties suggest potential utility in several areas, drawing parallels from other long-chain esters and malonates.

Organic Synthesis

-

Synthesis of Lipophilic Carboxylic Acids: The malonic ester synthesis using this compound would produce carboxylic acids with a hexyl group attached to the alpha-carbon, or longer chains if a different alkyl halide is used. These lipophilic acids could be of interest as precursors for surfactants, lubricants, or polymers.[15]

-

Precursor for Complex Molecules: Like other malonates, this compound can be used in the synthesis of barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and other pharmacologically active compounds.[13][16] The hexyl groups might be retained in the final product to enhance its lipophilicity or could be removed during the synthesis.

Potential in Drug Development

-

Prodrug Strategy: The ester functionalities of this compound can be hydrolyzed by esterases in the body. This suggests that this compound could be used as a scaffold for prodrugs, where the active drug molecule is released upon enzymatic cleavage of the ester bonds.[17][18][19][20] The long hexyl chains could influence the rate of hydrolysis and the biodistribution of the prodrug.[18]

-

Modulation of Biological Membranes: The lipophilic nature imparted by the two hexyl chains could facilitate the interaction of molecules derived from this compound with biological membranes. This could be exploited in the design of drugs that target membrane-bound proteins or require passage through the cell membrane.

Safety and Handling

A detailed safety data sheet (SDS) for this compound should be consulted before use. Based on data for homologous esters, it is expected to be a combustible liquid with low acute toxicity. However, it may cause skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed. Store in a cool, dry, well-ventilated area away from sources of ignition.

Conclusion

This compound is a potentially valuable, though currently under-researched, member of the dialkyl malonate family. Its significant lipophilicity distinguishes it from more common analogs and suggests applications where this property is advantageous, particularly in the synthesis of specialized organic molecules and potentially in the design of prodrugs. The experimental protocols and predictive spectroscopic data provided in this guide offer a solid foundation for researchers and drug development professionals to begin exploring the utility of this versatile chemical. Further research into its specific reactivity and biological activity is warranted to fully elucidate its potential.

References

- 1. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Sciencemadness Discussion Board - Esterification of Malonic Acid to DiEthyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 11. nbinno.com [nbinno.com]

- 12. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 13. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. talentchemicals.com [talentchemicals.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 5′-O-Aliphatic and amino acid ester prodrugs of (−)-β-d-(2R,4R)-dioxolane-thymine (DOT): Synthesis, anti-HIV activity, cytotoxicity and stability studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

Dihexyl Malonate: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexyl malonate, also known as malonic acid dihexyl ester, is a diester of malonic acid with the chemical formula C15H28O4. As a member of the malonate ester family, it serves as a versatile building block in organic synthesis, finding applications in the production of various pharmaceuticals, fragrances, and other specialty chemicals. An in-depth understanding of its physical properties is paramount for its effective use in research and development, particularly in process design, reaction optimization, and formulation development. This technical guide provides a detailed overview of the core physical properties of this compound, outlines experimental protocols for their determination, and presents a logical workflow for these characterizations.

Core Physical Properties of this compound

| Physical Property | Value | Conditions |

| Molecular Formula | C15H28O4 | |

| Molecular Weight | 272.38 g/mol | |

| Boiling Point | 313.89 °C | at 760 mmHg[1] |

| 143-145 °C | at 6 Torr | |

| Density | 0.962 g/cm³ | Not Specified[1] |

| Refractive Index | 1.443 | Predicted[1] |

| Melting Point | Not available | |

| Solubility | Insoluble in water (predicted). Soluble in many organic solvents (inferred from properties of similar malonate esters). | |

| Physical State | Liquid | At room temperature (inferred) |

Experimental Protocols for Physical Property Determination

Accurate determination of the physical properties of this compound requires standardized experimental procedures. The following protocols are adapted from established methodologies for organic compounds and are suitable for characterizing this substance.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a high-boiling liquid like this compound, distillation or the Thiele tube method are appropriate.

Method: Simple Distillation

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a measured volume of this compound (e.g., 25 mL) and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

-

Pressure Correction: If the atmospheric pressure is not 760 mmHg, the observed boiling point can be corrected using a nomograph or appropriate equations.

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and accurate method for determining the density of a liquid is by using a pycnometer.

Method: Pycnometry

-

Apparatus Preparation: Thoroughly clean and dry a pycnometer of a known volume.

-

Mass of Empty Pycnometer: Accurately weigh the empty pycnometer using an analytical balance.

-

Mass of Pycnometer with Water: Fill the pycnometer with deionized water of a known temperature and weigh it. This allows for the precise calibration of the pycnometer's volume.

-

Mass of Pycnometer with Sample: Empty, dry, and then fill the pycnometer with this compound at the same temperature as the water. Weigh the filled pycnometer.

-

Calculation: The density (ρ) is calculated using the following formula: ρ_sample = (m_sample / m_water) * ρ_water where m_sample is the mass of the this compound, m_water is the mass of the water, and ρ_water is the known density of water at the measurement temperature.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is often used to identify and assess the purity of liquid samples.

Method: Abbe Refractometer

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20°C or 25°C).

-

Reading: Look through the eyepiece and adjust the knob to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. Read the refractive index value from the scale.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. A qualitative assessment of solubility in various solvents is a fundamental characteristic.

Method: Qualitative Solubility Test

-

Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane).

-

Procedure:

-

To a series of small test tubes, add approximately 1 mL of each solvent.

-

To each test tube, add a small, measured amount of this compound (e.g., 0.1 mL).

-

Agitate the mixture and observe whether the this compound dissolves completely.

-

-

Observation: Record the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent. For quantitative analysis, a gravimetric method following solvent evaporation can be employed.

Experimental Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of a liquid organic compound such as this compound.

Caption: Workflow for Physical Property Characterization of this compound.

References

An In-depth Technical Guide to Dihexyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical specifications for dihexyl malonate, a dialkyl malonate ester. The information is presented to be a quick and reliable reference for laboratory and development settings.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. These values are essential for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₈O₄ | [1][2] |

| Molecular Weight | 272.38 g/mol | [1][3] |

| Exact Mass | 272.199 g/mol | [1] |

| CAS Number | 1431-37-4 | [1][2][3] |

Synthesis Pathway

This compound is synthesized via the esterification of malonic acid with 1-hexanol. This reaction, typically catalyzed by an acid, involves the condensation of two molecules of 1-hexanol with one molecule of malonic acid, resulting in the formation of this compound and two molecules of water as a byproduct. Understanding this workflow is crucial for chemical synthesis and process optimization.

Experimental Protocols

While specific experimental protocols are proprietary to individual laboratories, the synthesis of this compound generally follows a standard Fischer esterification procedure.

General Methodology: Fischer Esterification

-

Reactant Mixture: Malonic acid and a molar excess of 1-hexanol (at least a 2:1 ratio of alcohol to acid) are combined in a round-bottom flask. A suitable solvent that forms an azeotrope with water, such as toluene or cyclohexane, is often added to facilitate water removal.

-

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is added to the mixture.

-

Reaction Setup: The flask is equipped with a Dean-Stark apparatus and a reflux condenser to continuously remove the water formed during the reaction, driving the equilibrium towards the product side.

-

Heating: The mixture is heated to reflux. The reaction progress is monitored by measuring the amount of water collected in the Dean-Stark trap. The reaction is considered complete when water is no longer being produced.

-

Workup: After cooling, the reaction mixture is washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude this compound is then purified, typically by vacuum distillation, to yield the final high-purity product.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Dihexyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of dihexyl malonate. In the absence of direct experimental spectra in publicly available databases, this guide leverages data from analogous compounds and established principles of NMR spectroscopy to offer a robust predictive analysis. This document also outlines the standard experimental protocols for acquiring high-quality NMR data for compounds of this nature.

Chemical Structure of this compound

This compound, systematically known as dihexyl propanedioate, is the diester formed from malonic acid and hexan-1-ol. Its chemical structure is characterized by a central methylene group flanked by two carbonyl groups, which are in turn connected to hexyloxy groups.

Chemical Structure:

This structure reveals a plane of symmetry through the central CH₂ group, which simplifies the expected NMR spectra as the two hexyl chains are chemically equivalent.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to show five distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the overall electronic environment.

Table 1: Predicted ¹H NMR Data for this compound

| Signal Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | O=C-CH₂-C=O | 3.3 - 3.5 | Singlet (s) | 2H |

| b | -O-CH₂-(CH₂)₄CH₃ | 4.0 - 4.2 | Triplet (t) | 4H |

| c | -OCH₂-CH₂-(CH₂)₃CH₃ | 1.6 - 1.7 | Quintet | 4H |

| d | -(CH₂)₂-CH₂-CH₂-CH₂-CH₃ | 1.2 - 1.4 | Multiplet (m) | 8H |

| e | -(CH₂)₅-CH₃ | 0.8 - 0.9 | Triplet (t) | 6H |

The predictions are based on the known spectral data of similar esters, such as diethyl malonate, and the typical chemical shifts of alkyl chains. The methylene protons of the ester (b) are the most deshielded of the alkyl chain due to the direct attachment to the oxygen atom. The central methylene protons (a) are situated between two carbonyl groups, leading to a downfield shift. The remaining protons of the hexyl chain (c, d, and e) exhibit shifts typical for aliphatic hydrocarbons, with a slight deshielding effect that diminishes with distance from the ester oxygen.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is expected to display seven unique signals due to the molecule's symmetry.

Table 2: Predicted ¹³C NMR Data for this compound

| Signal Label | Assignment | Predicted Chemical Shift (δ, ppm) |

| 1 | C=O | 165 - 175 |

| 2 | O=C-CH₂-C=O | 40 - 45 |

| 3 | -O-CH₂-(CH₂)₄CH₃ | 65 - 70 |

| 4 | -OCH₂-CH₂-(CH₂)₃CH₃ | 30 - 35 |

| 5 | -(CH₂)₂-CH₂-CH₂-CH₂-CH₃ | 25 - 30 |

| 6 | -(CH₂)₄-CH₂-CH₃ | 22 - 25 |

| 7 | -(CH₂)₅-CH₃ | 13 - 15 |

The carbonyl carbon (1) is expected to have the largest chemical shift. The carbon of the central methylene group (2) and the ester methylene carbon (3) will also be significantly downfield. The remaining carbons of the hexyl chain (4, 5, 6, and 7) will show characteristic aliphatic signals.

Experimental Protocols for NMR Spectroscopy

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for a liquid sample like this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the spectra.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is readily soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration:

-

For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a more concentrated sample is preferable, typically 50-100 mg in 0.6-0.7 mL of the solvent, to obtain a good signal-to-noise ratio in a reasonable time.

-

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent for accurate chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the prepared solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better spectral resolution.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: For a sample of sufficient concentration, 8 to 16 scans are usually adequate.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon environment.

-

Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is recommended.

-

Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each peak.

Visualization of NMR Spectral Interpretation

The following diagram illustrates the logical workflow for interpreting the NMR spectra of this compound, connecting the molecular structure to the expected spectral features.

Caption: Logical workflow for this compound NMR spectral analysis.

This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectra of this compound, along with the necessary experimental protocols for their acquisition. These predictions serve as a valuable reference for researchers in the identification and characterization of this and similar long-chain dialkyl malonates.

A Comprehensive Technical Guide to the Solubility of Dihexyl Malonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of dihexyl malonate, a key intermediate in various synthetic processes. Understanding the solubility of this compound in different organic solvents is crucial for optimizing reaction conditions, developing purification strategies, and formulating products in the pharmaceutical and chemical industries. This document offers a theoretical framework for the solubility of this compound, alongside detailed experimental protocols for its empirical determination.

Core Principles of this compound Solubility

This compound, with the chemical formula CH₂(COOC₆H₁₃)₂, is a diester of malonic acid and hexanol. Its molecular structure, characterized by a polar head (the two ester groups) and two long, non-polar alkyl chains (the hexyl groups), dictates its solubility behavior. The overarching principle governing its solubility is "like dissolves like." This means its solubility will be highest in solvents with similar polarity.

The presence of the two hexyl chains significantly increases the non-polar character of the molecule compared to its shorter-chain analogue, diethyl malonate. While diethyl malonate is miscible with a wide range of common organic solvents, the enhanced lipophilicity of this compound suggests a greater affinity for non-polar to moderately polar organic solvents. Conversely, its solubility in highly polar solvents is expected to be limited.

Predicted Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative and predicted solubility profile can be constructed based on its chemical structure and the known properties of similar long-chain esters. The following table summarizes the expected solubility of this compound in a variety of common organic solvents at ambient temperature.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Hydrocarbons | Hexane | High | Non-polar solvent interacts favorably with the long hexyl chains of this compound. |

| Toluene | High | Aromatic, non-polar solvent capable of van der Waals interactions with the alkyl chains. | |

| Ethers | Diethyl Ether | High | Moderately polar ether oxygen can interact with the ester group, while the ethyl groups solvate the alkyl chains. |

| Tetrahydrofuran (THF) | High | A more polar ether, still expected to be a good solvent due to its ability to solvate both the polar and non-polar regions of the molecule. | |

| Chlorinated Solvents | Dichloromethane | High | Good general solvent for a wide range of organic compounds, expected to readily dissolve this compound. |

| Chloroform | High | Similar to dichloromethane, its polarity is suitable for solvating the ester functionality. | |

| Ketones | Acetone | Moderate to High | A polar aprotic solvent that should effectively solvate the ester groups, though the long alkyl chains may slightly reduce miscibility compared to shorter-chain malonates. |

| Alcohols | Methanol | Low to Moderate | The high polarity and hydrogen-bonding nature of methanol are less compatible with the long non-polar hexyl chains. |

| Ethanol | Moderate | Less polar than methanol, offering a better balance for solvating both the polar ester groups and the non-polar alkyl chains. | |

| Isopropanol | Moderate to High | The increased alkyl character compared to ethanol improves its ability to solvate the hexyl groups. | |

| Polar Aprotic | Dimethylformamide (DMF) | Moderate | A highly polar solvent; while it can solvate the ester groups, the large non-polar part of this compound will limit solubility. |

| Dimethyl Sulfoxide (DMSO) | Low to Moderate | Similar to DMF, its high polarity makes it a less ideal solvent for the lipophilic this compound. |

Experimental Determination of Solubility

To obtain precise quantitative data for the solubility of this compound, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a liquid solute in a liquid solvent at a specified temperature.

Experimental Protocol: Isothermal Equilibrium Method

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Vials with airtight seals

-

Syringe filters (PTFE, 0.22 µm)

-

Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a suitable detector

Procedure:

-

Preparation of Supersaturated Solutions: In a series of sealed vials, add an excess amount of this compound to a known volume of the selected organic solvent. The amount of solute should be sufficient to ensure that a saturated solution is formed and undissolved solute remains.

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 12 hours to allow for the complete separation of the undissolved solute from the saturated solution.

-

Sample Collection: Carefully withdraw an aliquot of the clear, supernatant (saturated solution) using a pre-warmed or temperature-equilibrated pipette. To avoid any undissolved micro-particles, pass the solution through a syringe filter into a clean, pre-weighed vial.

-

Quantification: Determine the exact mass of the collected saturated solution. Dilute the sample with a known volume of a suitable solvent to a concentration within the calibrated range of the analytical instrument (GC or HPLC).

-

Analysis: Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility as the mass of this compound per mass or volume of the solvent (e.g., g/100 g solvent or g/L solvent).

Data Presentation: The quantitative solubility data should be presented in a structured table, including the solvent, temperature, and the determined solubility values with appropriate units and error analysis.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be effectively visualized.

An In-depth Technical Guide to the Thermal Stability of Dihexyl Malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexyl malonate, the diester of malonic acid and hexanol, is a lipophilic compound with potential applications in pharmaceutical formulations, particularly in the development of drug delivery systems and as a specialty solvent. Its thermal stability is a critical parameter, influencing its manufacturing, processing, storage, and application, especially in contexts where it may be subjected to elevated temperatures, such as in melt-based formulations or during sterilization processes. Understanding the thermal decomposition profile of this compound is therefore essential for ensuring product integrity, safety, and performance.

This technical guide provides a comprehensive overview of the expected thermal behavior of this compound. It includes a summary of its physical properties, a discussion of the anticipated thermal decomposition pathways, and detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be employed to determine its precise thermal stability profile.

Physicochemical Properties of this compound

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. These properties are foundational for interpreting its thermal behavior.

| Property | Value (with source/estimation basis) |

| Molecular Formula | C₁₅H₂₈O₄ |

| Molecular Weight | 272.38 g/mol |

| Boiling Point | 313.9 °C at 760 mmHg |

| Flash Point | 140.8 °C |

| Density | 0.962 g/cm³ |

| Appearance | Colorless to pale yellow liquid (inferred) |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether) |

Data sourced from publicly available chemical databases. Boiling and flash points are critical indicators of the temperatures at which the material may begin to vaporize or become flammable, which are distinct from thermal decomposition.

Predicted Thermal Stability and Decomposition Pathway

Based on the analysis of similar long-chain esters and dialkyl malonates, the thermal decomposition of this compound is anticipated to occur at temperatures significantly above its boiling point, likely in the range of 250-350 °C in an inert atmosphere. The primary decomposition mechanism for many esters involves a non-radical, intramolecular elimination reaction (pyrolysis) that proceeds through a six-membered cyclic transition state, often referred to as a β-cis-elimination or ester pyrolysis.

For this compound, this would involve the transfer of a hydrogen atom from the β-carbon of the hexyl group to the carbonyl oxygen, leading to the formation of 1-hexene and a carboxylic acid intermediate, which would subsequently decarboxylate to form hexanoic acid and carbon dioxide.

A simplified logical diagram illustrating this proposed primary decomposition pathway is provided below.

In the presence of oxygen (oxidative atmosphere), the decomposition is expected to be more complex, occurring at lower temperatures and involving radical-based oxidation mechanisms, leading to a wider range of smaller, oxygenated byproducts, including aldehydes, ketones, and carbon oxides (CO, CO₂).

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (for inert conditions) or dry air (for oxidative conditions) with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which 5% mass loss occurs.

-

Identify the temperature of the maximum rate of decomposition (Tmax) from the peak of the first derivative of the TGA curve (DTG).

-

Quantify the residual mass at the end of the experiment.

-

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into a hermetically sealed aluminum or high-pressure DSC pan. An empty, sealed pan should be used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., -20 °C) for 5 minutes.

-

Ramp the temperature from -20 °C to 400 °C at a constant heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks corresponding to melting and boiling.

-

Identify exothermic peaks, which may indicate decomposition or other chemical reactions.

-

Integrate the area under the peaks to determine the enthalpy of fusion (ΔHf), vaporization (ΔHvap), and decomposition (ΔHdecomp).

-

The following diagram illustrates a typical experimental workflow for the thermal analysis of a liquid sample like this compound.

An In-depth Technical Guide to the Synthesis of Dihexyl Malonate from Malonic Acid and Hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dihexyl malonate from malonic acid and hexanol. The primary method detailed is the Fischer-Speier esterification, a cornerstone of organic synthesis for the preparation of esters. This document includes detailed experimental protocols, quantitative data, and visualizations to aid researchers in the successful synthesis and characterization of this compound.

Introduction

This compound is a diester of malonic acid with growing interest in various fields, including pharmaceuticals, lubricants, and specialty polymers. Its synthesis from readily available starting materials like malonic acid and 1-hexanol is a topic of significant interest for both academic and industrial research. The most common and direct route to this compound is the Fischer esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1]

The reaction equilibrium is a critical consideration in Fischer esterification. To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one of the reactants (usually the less expensive one, in this case, hexanol) or by removing the water formed during the reaction.[2] Common methods for water removal include azeotropic distillation using a Dean-Stark apparatus.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from malonic acid and hexanol proceeds via the Fischer esterification mechanism. This acid-catalyzed nucleophilic acyl substitution involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to yield the ester.

Below are diagrams illustrating the Fischer esterification signaling pathway and a typical experimental workflow for the synthesis of this compound.

References

The Pivotal Role of the Active Methylene Group in Dihexyl Malonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihexyl malonate, a dialkyl ester of malonic acid, is a key building block in organic synthesis, primarily owing to the reactivity of its central methylene group. The two flanking ester functionalities confer a unique acidity to the methylene protons, facilitating the formation of a stabilized carbanion. This enolate serves as a potent nucleophile in a variety of carbon-carbon bond-forming reactions, which are fundamental to the synthesis of a diverse array of molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the reactivity of this compound's active methylene group, with a focus on its application in alkylation, acylation, and Knoevenagel condensation reactions. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to enable researchers to effectively utilize this versatile reagent in their synthetic endeavors.

Core Concepts: The Active Methylene Group

The reactivity of this compound is centered around the methylene (-CH2-) group positioned between two carbonyl groups of the hexyl esters. This structural motif is known as an "active methylene" group. The electron-withdrawing nature of the adjacent carbonyls significantly increases the acidity of the α-protons.

The stability of the resulting carbanion is attributed to the delocalization of the negative charge onto the two adjacent oxygen atoms of the carbonyl groups. This stabilization is key to the utility of this compound as a soft nucleophile in a variety of synthetic transformations.

Key Reactions of the Active Methylene Group

The nucleophilic enolate generated from this compound can participate in a range of reactions to form new carbon-carbon bonds. The most prominent of these are alkylation, acylation, and Knoevenagel condensation.

Alkylation

The alkylation of this compound is a cornerstone of the malonic ester synthesis, a classic method for the preparation of carboxylic acids. The reaction involves the deprotonation of the malonate followed by a nucleophilic substitution (SN2) reaction with an alkyl halide.

The choice of base is crucial to prevent side reactions such as saponification of the ester groups. Sodium ethoxide or sodium hydride are commonly employed. The reaction is versatile, allowing for the introduction of a wide range of primary and some secondary alkyl groups. It is important to note that the steric bulk of the hexyl groups in this compound may influence the reaction rate and yield, potentially requiring longer reaction times or more forcing conditions compared to smaller dialkyl malonates. A second alkylation can be performed by repeating the deprotonation and alkylation steps, leading to the formation of α,α-disubstituted malonates.

Table 1: Representative Alkylation Reactions of Dialkyl Malonates

| Dialkyl Malonate | Alkyl Halide | Base | Solvent | Product | Yield (%) | Reference |

| Diethyl Malonate | n-Butyl bromide | NaOEt | Ethanol | Diethyl n-butylmalonate | ~80 | [2] |

| Diethyl Malonate | Benzyl bromide | NaOEt | Ethanol | Diethyl benzylmalonate | ~85 | [3] |

| Dimethyl Malonate | 1-Bromobutane | NaOMe | Methanol | Dimethyl dibutylmalonate | Not specified | [2] |

| 2,2-diphenylethyl tert-butyl α-methylmalonate | p-Chlorobenzyl bromide | 50% KOH (aq) | Toluene | 1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-(4-chlorobenzyl)-2-methylmalonate | 99 | [4] |

Note: Yields are approximate and can vary based on specific reaction conditions. Data for this compound is inferred from these examples.

Acylation

Acylation of the this compound enolate with an acyl halide or anhydride provides access to β-keto esters, which are valuable intermediates in organic synthesis. The reaction proceeds via nucleophilic acyl substitution. Similar to alkylation, the choice of base and reaction conditions is critical to achieving high yields. The use of magnesium chloride has been reported to promote C-acylation over O-acylation.[5]

Table 2: Representative Acylation Reaction of Diethyl Malonate

| Malonate | Acylating Agent | Base/Promoter | Solvent | Product | Yield (%) | Reference |

| Diethyl Malonate | Acetyl chloride | Pyridine / MgCl2 | Acetonitrile | Diethyl acetylmalonate | 75 | [5] |

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an active methylene compound, such as this compound, and an aldehyde or ketone, catalyzed by a weak base (e.g., piperidine, pyridine).[3][6] The reaction typically proceeds through a nucleophilic addition of the malonate enolate to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated dicarbonyl compound.[7] This reaction is a powerful tool for the synthesis of substituted alkenes and is widely used in the preparation of pharmaceuticals and other fine chemicals.[5][8]

Table 3: Representative Knoevenagel Condensation Reactions of Diethyl Malonate

| Aldehyde/Ketone | Catalyst | Solvent | Product | Yield (%) | Reference |

| Benzaldehyde | Piperidine | Toluene | Diethyl benzylidenemalonate | ~71-80 | [9][10] |

| Various aldehydes | Immobilized BSA | DMSO | α,β-unsaturated esters | 85-89 | [8] |

| Various aldehydes | Immobilized Gelatine | DMSO | α,β-unsaturated esters | 85-89 | [5] |

Application in Drug Development: Synthesis of Barbiturates

A classic and significant application of dialkyl malonates in medicinal chemistry is the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[8] The synthesis involves the condensation of a disubstituted malonic ester with urea in the presence of a strong base, typically sodium ethoxide. The disubstituted malonate is prepared via sequential alkylation of the starting malonic ester.

Caption: Synthetic workflow for barbiturate derivatives from this compound.

Experimental Protocols

The following are generalized experimental protocols for the key reactions of dialkyl malonates. Researchers should adapt these protocols based on the specific substrate and desired product, paying close attention to safety procedures.

General Protocol for Alkylation of this compound

Materials:

-

This compound

-

Anhydrous hexanol

-

Sodium metal

-

Alkyl halide (e.g., 1-bromohexane)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an addition funnel under an inert atmosphere (e.g., argon), prepare a solution of sodium hexanoxide by carefully adding sodium metal (1.05 eq.) to anhydrous hexanol.

-

Once the sodium has completely reacted, add this compound (1.0 eq.) dropwise to the sodium hexanoxide solution at room temperature.

-

After the addition is complete, add the alkyl halide (1.1 eq.) dropwise via the addition funnel.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified by vacuum distillation or column chromatography.

Caption: Experimental workflow for the alkylation of this compound.

General Protocol for Knoevenagel Condensation

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Piperidine

-

Toluene

-

1 M HCl solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq.), the aldehyde (1.0 eq.), a catalytic amount of piperidine (e.g., 0.1 eq.), and toluene.

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and wash with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Caption: Experimental workflow for the Knoevenagel condensation.

Conclusion

The active methylene group of this compound is a powerful tool in the arsenal of synthetic chemists. Its unique acidity and the stability of its corresponding enolate enable a wide range of carbon-carbon bond-forming reactions that are crucial for the construction of complex molecules. While the steric bulk of the hexyl groups may present some synthetic challenges compared to smaller dialkyl malonates, the principles of its reactivity remain the same. By understanding the core concepts of its reactivity and carefully selecting reaction conditions, researchers in academia and the pharmaceutical industry can continue to leverage this compound as a versatile and valuable building block for innovation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Malonic Acid | C3H4O4 | CID 867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]

- 5. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 6. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. nbinno.com [nbinno.com]

- 8. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

Dihexyl Malonate: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

Dihexyl malonate, the di-ester of malonic acid and hexanol, is a valuable and versatile precursor in organic synthesis. Its activated methylene group, flanked by two ester functionalities, provides a nucleophilic carbon source for a variety of carbon-carbon bond-forming reactions. This technical guide details the chemical properties, key synthetic applications, and experimental protocols involving this compound, with a particular focus on its role in the synthesis of pharmaceutical intermediates and other complex organic molecules. This document serves as a comprehensive resource for researchers and professionals in drug discovery and chemical development, providing both theoretical background and practical guidance.

Introduction

Malonic esters are a cornerstone of synthetic organic chemistry, renowned for their utility in forming new carbon-carbon bonds. Among these, this compound offers unique properties owing to its long alkyl chains, which can influence solubility and reactivity in specific applications. The core reactivity of this compound lies in the acidity of the protons on the central methylene carbon, enabling deprotonation to form a stabilized enolate. This enolate is a potent nucleophile that can participate in a range of classical organic reactions, including alkylation and condensation reactions. These reactions are fundamental to the construction of a wide array of molecular architectures, from substituted carboxylic acids to complex heterocyclic systems.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 1431-37-4 | N/A |

| Molecular Formula | C₁₅H₂₈O₄ | N/A |

| Molecular Weight | 272.39 g/mol | N/A |

| Appearance | Colorless to almost colorless clear liquid | N/A |

| Purity | >98.0% (GC) | N/A |

Core Synthetic Applications

This compound serves as a versatile precursor in several key organic transformations, primarily leveraging the reactivity of its enolate.

Malonic Ester Synthesis: Alkylation Reactions

The malonic ester synthesis is a classic method for the preparation of substituted carboxylic acids. The reaction proceeds via the alkylation of the malonate enolate followed by hydrolysis and decarboxylation. The use of this compound in this synthesis would yield carboxylic acids with a hexyl ester intermediate, which may be advantageous in certain purification schemes.

Reaction Workflow:

Figure 1: General workflow for the malonic ester synthesis using this compound.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as this compound, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction.[1] This reaction is a powerful tool for the formation of carbon-carbon double bonds and is widely used in the synthesis of α,β-unsaturated esters and other important intermediates.

Reaction Pathway:

Figure 2: Knoevenagel condensation of this compound with a carbonyl compound.

Synthesis of Barbiturates and Heterocyclic Compounds

Dialkyl malonates are critical precursors in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[2][3] The synthesis involves the condensation of a disubstituted malonic ester with urea in the presence of a strong base.[3] While diethyl malonate is traditionally used, this compound can be employed to synthesize 5,5-disubstituted barbiturates, where the nature of the ester may influence reaction conditions and product isolation.

Synthetic Pathway:

Figure 3: Synthesis of 5,5-disubstituted barbiturates from a di-substituted this compound.

Experimental Protocols

The following protocols are generalized procedures based on well-established methods for dialkyl malonates. Researchers should optimize these conditions for their specific substrates and equipment.

Synthesis of this compound

This procedure is based on the Fischer esterification of malonic acid with hexanol.

Materials:

-

Malonic acid

-

1-Hexanol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add malonic acid (1.0 eq), 1-hexanol (2.5 eq), and a catalytic amount of concentrated sulfuric acid.

-

Add toluene to the flask to facilitate azeotropic removal of water.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue the reaction until no more water is formed.

-

Cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., diethyl ether).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by vacuum distillation.

General Procedure for Mono-alkylation of this compound

Materials:

-

This compound

-

Sodium metal

-

Anhydrous 1-hexanol

-

Alkyl halide (R-X)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium hexoxide by dissolving sodium metal (1.0 eq) in anhydrous 1-hexanol.

-

To the sodium hexoxide solution, add this compound (1.0 eq) dropwise with stirring.

-

After the addition is complete, add the alkyl halide (1.0 eq) dropwise.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.[4]

-

After completion, cool the mixture to room temperature and remove the hexanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether.[4]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

-

Purify the crude product by vacuum distillation or column chromatography.[4]

General Procedure for Knoevenagel Condensation with Benzaldehyde

Materials:

-

This compound

-

Benzaldehyde

-

Piperidine (catalyst)

-

Benzene or Toluene

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine this compound (1.0 eq), benzaldehyde (1.0 eq), a catalytic amount of piperidine, and benzene or toluene.

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water has been collected.

-

Cool the reaction mixture and wash sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by vacuum distillation or recrystallization.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, the following table provides predicted key spectroscopic features based on its structure and data from analogous compounds.

| Spectroscopy | Predicted Key Signals/Features |

| ¹H NMR | Triplet (~0.9 ppm, 6H, -CH₃); Multiplet (~1.3 ppm, 12H, -(CH₂)₃-); Quintet (~1.6 ppm, 4H, -O-CH₂-CH₂ -); Singlet (~3.3 ppm, 2H, -CO-CH₂ -CO-); Triplet (~4.1 ppm, 4H, -O-CH₂ -) |

| ¹³C NMR | ~14.0 (-CH₃), ~22.5, ~25.5, ~28.5, ~31.5 (-CH₂- chains), ~41.7 (malonate CH₂), ~65.5 (-O-CH₂-), ~167.0 (C=O) |

| IR (cm⁻¹) | ~2950-2850 (C-H stretch), ~1750-1730 (C=O stretch, ester), ~1250-1100 (C-O stretch) |

| Mass Spec (m/z) | Predicted fragments would include loss of a hexoxy group (-OC₆H₁₃), loss of a hexyl group (-C₆H₁₃), and cleavage of the ester functionalities. |

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and fine chemical industries. Its utility in malonic ester synthesis, Knoevenagel condensations, and the synthesis of heterocyclic compounds like barbiturates makes it a versatile tool for synthetic chemists. While detailed experimental data for this compound itself is limited, the well-established reactivity of its lower alkyl chain analogs provides a strong foundation for its application. This guide offers a comprehensive overview of its properties, synthetic applications, and generalized experimental protocols to aid researchers in leveraging the synthetic potential of this compound. Further investigation into the specific applications and reaction optimizations for this compound is warranted to fully explore its capabilities in modern organic synthesis.

References

The Versatility of Dihexyl Malonate: A Technical Guide to its Applications in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Dihexyl malonate, a diester of malonic acid, is emerging as a versatile molecule in materials science. Its unique chemical structure, characterized by an active methylene group flanked by two hexyl ester groups, opens up a wide range of potential applications, from the synthesis of novel polymers to the formulation of advanced coatings and as a potential green plasticizer. This technical guide provides an in-depth exploration of the core applications of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key chemical processes.

Physical and Chemical Properties

Understanding the fundamental properties of this compound is crucial for its application in materials science. While specific experimental data for this compound is not always available, its properties can be inferred from its structure and from data on similar malonic acid esters.

| Property | Value | Reference |

| Molecular Formula | C15H28O4 | [1] |

| Molecular Weight | 272.38 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [2][3] |

| Purity | >98.0% (GC) | [2][3] |

| Density | 0.962 g/cm³ | [1] |

| Boiling Point | 313.889 °C at 760 mmHg | [1] |

| Flash Point | 140.751 °C | [1] |

| Refractive Index | 1.443 | [1] |

| LogP | 3.62350 | [1] |

Applications in Polymer Synthesis

The bifunctional nature of this compound makes it an excellent candidate for the synthesis of polyesters. The presence of two ester groups allows it to act as a monomer in polycondensation reactions with diols.

Enzyme-Catalyzed Synthesis of Malonate Polyesters

A green and efficient method for synthesizing malonate-based polyesters involves enzyme catalysis, which avoids the harsh conditions and metal catalysts associated with traditional polymerization.[4] While the specific study cited utilized dimethyl malonate, the protocol can be adapted for this compound.

Experimental Protocol: Enzyme-Catalyzed Polycondensation

-

Monomer Preparation: Equimolar amounts of this compound and a chosen diol (e.g., 1,4-butanediol, 1,6-hexanediol, or 1,8-octanediol) are added to a reaction vessel.

-

Enzyme Addition: Immobilized Candida antarctica lipase B (iCaLB) is added as the biocatalyst.

-

Reaction Conditions: The reaction is conducted under solventless conditions at a mild temperature (e.g., 85 °C) and reduced pressure (e.g., 1000/20 mbar) for a specified duration (e.g., 6 + 18 hours).[4]

-

Polymer Isolation: The resulting polyester is isolated and purified.

Quantitative Data from a Similar System (Dimethyl Malonate) [4]

| Diol | Catalyst | Mn (Da) | Mw (Da) | Đ (Mw/Mn) |

| 1,4-Butanediol | Sb2O3 | 2100 | 4000 | 1.90 |

| 1,4-Butanediol | Ti(OtBu)4 | 2600 | 4600 | 1.79 |

| 1,8-Octanediol | Sb2O3 | 1600 | 2800 | 1.68 |

| 1,4-Butanediol | iCaLB | ~6000 | ~9000 | ~1.5 |

| 1,6-Hexanediol | iCaLB | ~6000 | ~12000 | ~2.0 |

| 1,8-Octanediol | iCaLB | ~6000 | ~14000 | ~2.3 |

This data highlights the effectiveness of enzymatic catalysis in achieving higher molecular weight polyesters compared to traditional metal catalysts under milder conditions.

Role in Advanced Coatings

This compound can be utilized as a reactive component in the formulation of advanced coatings, particularly as a blocking agent for isocyanates in one-component (1K) heat-curable systems.[5] The active methylene group in the malonate can react with other components in the coating formulation, contributing to the crosslinked network.

Malonate-Blocked Isocyanates for Crosslinking

In these systems, the this compound blocks the isocyanate groups, preventing premature reaction at ambient temperatures. Upon heating, the blocking group is released, and the isocyanate can then react with a polyol to form a durable polyurethane network. Alternatively, the malonate itself can participate in the crosslinking reaction.[5][6]

Experimental Protocol: Formulation of a Malonate-Blocked Isocyanate Coating

-

Binder Preparation: A hydroxyl-functional acrylic polyol is selected as the primary binder.

-

Crosslinker: A this compound-blocked polyisocyanate is used as the crosslinking agent.

-

Catalyst: A catalyst such as dibutyltin dilaurate (DBTL) is added to facilitate the curing reaction.

-

Solvent: A suitable solvent is used to adjust the viscosity for application.

-

Application and Curing: The coating is applied to a substrate and cured at an elevated temperature (e.g., 120-140 °C) for a specified time (e.g., 30 minutes).[5]

Quantitative Data on Coating Performance (using Diethyl Malonate as a proxy) [5]

| OH:NCO Ratio | Curing Temperature (°C) | Pencil Hardness | MEK Double Rubs |

| 1.5:1 | 100 | F | >100 |

| 2.0:1 | 100 | F | >100 |

| 1.5:1 | 120 | H | >200 |

| 2.0:1 | 120 | H | >200 |

These results indicate that malonate-blocked isocyanates can produce coatings with good hardness and solvent resistance at relatively low curing temperatures.

Potential as a Green Plasticizer

The increasing demand for environmentally friendly plasticizers has led to the exploration of various bio-based and non-phthalate alternatives.[7] Diesters of dicarboxylic acids with long alkyl chains, such as dihexyl succinate, have shown promise as effective plasticizers for polymers like polyvinyl chloride (PVC).[7] Given its similar structure, this compound presents a strong potential as a "green" plasticizer.

The long hexyl chains in this compound can effectively solvate polymer chains, increasing their mobility and thus the flexibility of the material. Its higher molecular weight compared to some traditional phthalate plasticizers could also lead to reduced migration and improved permanence.

Key Attributes for a Plasticizer:

-

Compatibility: The ability to form a homogeneous mixture with the polymer.

-

Efficiency: The amount of plasticizer needed to achieve a desired level of flexibility.

-

Permanence: Resistance to migration, extraction, and volatilization.

-

Low Toxicity: Essential for applications in consumer goods, medical devices, and food packaging.

Further research is needed to fully evaluate the performance of this compound as a plasticizer for various polymers and to assess its toxicological profile.

Surface Functionalization

The active methylene group in this compound provides a reactive site for further chemical modification, opening up possibilities for surface functionalization of materials. Copolymers containing malonate groups can be used to create thin polymer films on various substrates.[8] These films can be covalently attached to the surface through reactions involving the malonate group, providing a versatile platform for introducing specific functionalities.

Potential Applications in Surface Functionalization:

-

Biomaterial Coatings: Creating biocompatible or antimicrobial surfaces on medical implants.

-

Sensors: Immobilizing enzymes or other bioactive molecules for biosensor applications.

-

Adhesion Promotion: Modifying surfaces to improve adhesion between different materials.

This area of application for this compound is still in its early stages of exploration but holds significant promise for the development of advanced functional materials.

References

- 1. Enzyme-catalyzed synthesis of malonate polyesters and their use as metal chelating materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Engineering and functionalization of biomaterials via surface modification - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. pcimag.com [pcimag.com]

- 6. paint.org [paint.org]

- 7. specialchem.com [specialchem.com]

- 8. researchgate.net [researchgate.net]

Dihexyl Malonate: A Versatile Intermediate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihexyl malonate, a dialkyl ester of malonic acid, is a valuable and versatile chemical intermediate in organic synthesis. Its core reactivity stems from the acidic methylene protons situated between two electron-withdrawing carbonyl groups, which allows for the facile formation of a stabilized carbanion. This nucleophilic intermediate readily participates in a variety of carbon-carbon bond-forming reactions, making this compound a key building block in the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and key applications of this compound, with a focus on its utility in the pharmaceutical and agrochemical industries. Detailed experimental protocols for its synthesis and characteristic reactions, including alkylation, Knoevenagel condensation, and Michael addition, are presented.

Introduction

Malonic esters are a cornerstone of synthetic organic chemistry, providing a robust platform for the construction of diverse molecular architectures. Among these, this compound offers unique properties owing to its long alkyl chains, which can influence solubility and steric interactions in chemical transformations. The fundamental reactivity of this compound is centered on its "active methylene" group, the CH₂ group flanked by two ester functionalities. The electron-withdrawing nature of the carbonyl groups significantly increases the acidity of the methylene protons, enabling deprotonation by a moderately strong base to form a resonance-stabilized enolate. This enolate is a potent nucleophile that can be employed in a variety of synthetic transformations.

This guide will delve into the essential aspects of this compound as a chemical intermediate, providing practical information for its application in research and development.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory and in scale-up processes. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 1431-37-4 | [1][2] |

| Molecular Formula | C₁₅H₂₈O₄ | [1] |

| Molecular Weight | 272.39 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Purity | >98.0% (GC) | [1][2] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of malonic acid with 1-hexanol in the presence of an acid catalyst.[3][4] This reversible reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.[5]

Experimental Protocol: Fischer Esterification

Materials:

-

Malonic acid

-

1-Hexanol

-

Concentrated sulfuric acid (catalyst)

-